2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, a fluoro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene typically involves multiple steps One common method is the nitration of 2-(Benzyloxy)-4-fluoro-3-methylbenzeneThe reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene can undergo various chemical reactions, including:
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-(Benzyloxy)-4-fluoro-3-methyl-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Benzyloxy)-4-fluoro-3-methylbenzoic acid.
Scientific Research Applications
2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-fluoro-3-methyl-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved may include interactions with nucleophilic sites on proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4-fluoro-1-nitrobenzene: Similar structure but lacks the methyl group.
2-(Benzyloxy)-3-methyl-1-nitrobenzene: Similar structure but lacks the fluoro group.
4-Fluoro-3-methyl-1-nitrobenzene: Lacks the benzyloxy group.
Uniqueness
The presence of the benzyloxy group, fluoro substituent, and nitro group allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
1-fluoro-2-methyl-4-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-10-12(15)7-8-13(16(17)18)14(10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFOIXVXZYONKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.